isopropyl 3-amino-3-phenylacrylate
Description
No information about this compound’s molecular formula, CAS number, physical properties, synthesis, or applications is provided in the evidence. A proper introduction would typically include:
- Chemical structure: Likely an acrylate ester with an amino group and phenyl substituent at the 3-position.
- Key properties: Molecular weight, solubility, stability, and reactivity.
- Applications: Potential uses in pharmaceuticals, agrochemicals, or polymer chemistry.
Without explicit data, this section cannot be substantiated.
Properties
IUPAC Name |
propan-2-yl (Z)-3-amino-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(2)15-12(14)8-11(13)10-6-4-3-5-7-10/h3-9H,13H2,1-2H3/b11-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOILBSPQNZTYHV-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=C(C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C=C(/C1=CC=CC=C1)\N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence only describes two unrelated compounds: methyl-3-amino-2-pyrazinecarboxylate () and isopropyl nitrite (). Below is a hypothetical framework for comparison, assuming access to data on isopropyl 3-amino-3-phenylacrylate and structurally related acrylates or amino esters:
Hypothetical Data Table
* No data available in evidence.
Key Hypothetical Comparison Points
Structural Differences: this compound: Contains a phenyl group and acrylate backbone, likely influencing rigidity and conjugation. Methyl-3-amino-2-pyrazinecarboxylate: Heterocyclic pyrazine ring with carboxylate and amino groups, enabling hydrogen bonding .
Reactivity and Applications :
- Acrylates (e.g., hypothetical target) often participate in polymerization or Michael addition.
- Pyrazinecarboxylates () may serve as intermediates in drug synthesis due to nitrogen-rich heterocycles.
- Alkyl nitrites () are typically used as vasodilators or nitrosating agents.
Stability :
- Esters like acrylates and pyrazinecarboxylates may hydrolyze under acidic/basic conditions.
- Isopropyl nitrite is thermally unstable and sensitive to light .
Research Findings and Limitations
The evidence lacks peer-reviewed studies or comparative analyses involving this compound. To conduct a rigorous comparison, the following steps would be necessary:
- Spectral Data : NMR, IR, and mass spectrometry to confirm structure.
- Thermal Analysis : TGA/DSC for stability profiling.
- Biological Activity : Assays to evaluate pharmacological or toxicological profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
